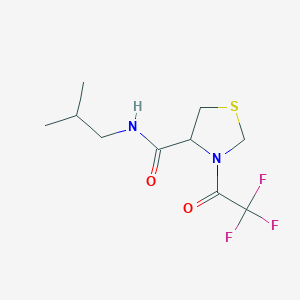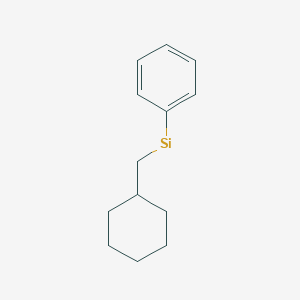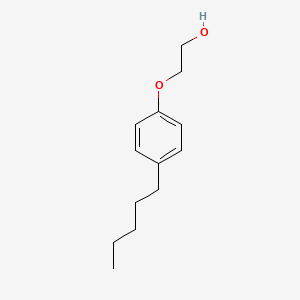
2-(4-Pentylphenoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pentylphenoxy)ethan-1-ol is an organic compound that belongs to the class of phenol ethers It consists of a phenol group substituted with a pentyl chain and an ethan-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylphenoxy)ethan-1-ol typically involves the nucleophilic aromatic substitution reaction of 4-pentylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The reaction proceeds as follows:
- Dissolve 4-pentylphenol in a suitable solvent such as ethanol.
- Add sodium hydroxide to the solution to deprotonate the phenol group, forming the phenoxide ion.
- Introduce ethylene oxide to the reaction mixture, allowing it to react with the phenoxide ion to form this compound.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure reactors can also enhance the reaction rate and yield. The product is typically purified using large-scale distillation columns or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Pentylphenoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The phenol group can be reduced to form the corresponding cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of 2-(4-Pentylphenoxy)acetaldehyde or 2-(4-Pentylphenoxy)acetic acid.
Reduction: Formation of 2-(4-Pentylcyclohexyloxy)ethan-1-ol.
Substitution: Formation of nitrated, sulfonated, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-Pentylphenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an intermediate in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Pentylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenol ether moiety can interact with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(4-Pentylphenoxy)ethan-1-ol can be compared with other phenol ethers such as:
2-(4-Methylphenoxy)ethan-1-ol: Similar structure but with a methyl group instead of a pentyl group.
2-(4-Ethylphenoxy)ethan-1-ol: Similar structure but with an ethyl group instead of a pentyl group.
2-(4-Propylphenoxy)ethan-1-ol: Similar structure but with a propyl group instead of a pentyl group.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its hydrophobicity and interaction with biological membranes, potentially leading to different biological activities and applications.
Eigenschaften
CAS-Nummer |
64673-00-3 |
|---|---|
Molekularformel |
C13H20O2 |
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
2-(4-pentylphenoxy)ethanol |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-12-6-8-13(9-7-12)15-11-10-14/h6-9,14H,2-5,10-11H2,1H3 |
InChI-Schlüssel |
ITUGPAXGWIFXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 2-[(1,2-dihydro-2-oxo-4-pyrimidinyl)amino]-](/img/structure/B14487985.png)
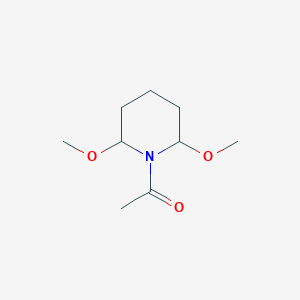
![Methyl 4-[bis(2-chloroethyl)amino]-3-nitrobenzoate](/img/structure/B14487988.png)

![6,6-Dimethyl-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran](/img/structure/B14487993.png)
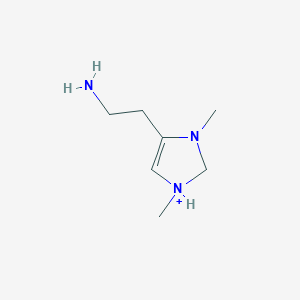
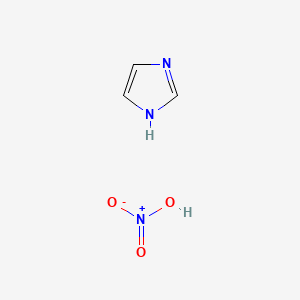
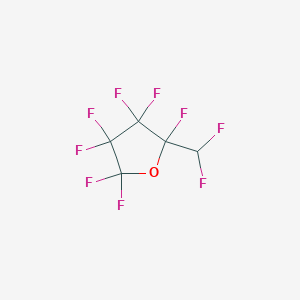
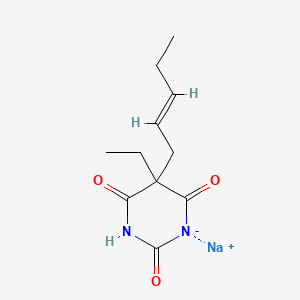
![2,2'-{[2-(Hydroxyamino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14488009.png)
